REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[CH:13]=[CH:14]C.BrN1[C:21](=[O:22])CCC1=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[CH:13]([CH3:14])[CH:21]=[O:22] |f:2.3|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)C=CC
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were taken in a 100 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
irradiated (220 W, 200° C.) for 12 minutes in parts
|
Duration
|
12 min
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)C(C=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |